2,2′,7,7′-Tetrakis(diphenylamino)-9,9′-spirobifluorene, commonly known as Spiro-TAD, is a spiro-linked organic semiconductor material. [, , , , , , , , , , , , ] Spiro compounds are characterized by having two or more ring systems linked through a single, shared atom, known as the spiro atom. [] This unique structural feature imparts Spiro-TAD with distinctive optical and electronic properties, making it suitable for applications in organic electronics. [, , ] Specifically, Spiro-TAD has gained significant attention for its role as a hole transport material in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). [, , , , , ]
Although specific synthesis details are not extensively discussed in the provided abstracts, Spiro-TAD synthesis typically involves coupling reactions of appropriately substituted biphenyl units to form the spirobifluorene core. [] Subsequent functionalization with diphenylamine groups leads to the final Spiro-TAD molecule. [] Optimization of reaction conditions and purification techniques are crucial for obtaining high-purity Spiro-TAD, which is essential for its performance in electronic devices.
Spiro-TAD consists of a spirobifluorene core decorated with four diphenylamine groups. [, ] The spiro linkage enforces a non-planar, three-dimensional structure, hindering close packing and intermolecular interactions. [] This structural feature contributes to Spiro-TAD's amorphous nature in thin films, which is advantageous for solution-processable device fabrication. [, ] Additionally, the presence of diphenylamine groups influences the molecule's electronic properties by introducing electron-rich nitrogen atoms into the conjugated system. [, ]
Spiro-TAD exhibits a maximum absorption peak at 415 nm and a bandgap of 2.98 eV, as determined by UV-Vis absorption and emission spectroscopy. [] Electrochemical studies reveal a formal oxidation potential (E°′) that provides insights into its electron-donating ability. [] Its hole mobility, a crucial parameter for charge transport, has been reported as 4 × 10−8 m2 V−1 s−1. [] The glass transition temperature (Tg) of Spiro-TAD is relatively high, contributing to its thermal stability, which is desirable for device longevity. [, ]
Spiro-TAD functions as a hole transport material in organic electronic devices due to its favorable electronic properties and energy level alignment with other device components. [, , , ] Its highest occupied molecular orbital (HOMO) level allows efficient hole injection from anodes or adjacent layers, while its relatively low hole mobility, compared to some other organic semiconductors, still allows for adequate charge transport. [, ] The amorphous nature of Spiro-TAD films facilitates the formation of uniform, pinhole-free layers, minimizing leakage currents and improving device performance. [, ]
Hole Transport Layer in OLEDs: Spiro-TAD is widely employed as a hole transport layer (HTL) in OLEDs due to its good hole mobility, high Tg, and compatibility with various emitting materials. [, , , ] Its amorphous nature contributes to the formation of smooth, pinhole-free layers, leading to improved device efficiency and lifespan. [, ] For instance, white and blue OLEDs incorporating Spiro-TAD as the HTL exhibited enhanced temperature stability, maintaining performance even at elevated temperatures (up to 130 °C). []
Hole Transport Material in DSSCs: Spiro-TAD's good hole mobility and compatibility with various electrolytes make it a suitable hole transport material (HTM) in DSSCs. [, , ] It facilitates hole extraction from the dye molecules and transports them to the counter electrode, contributing to efficient charge collection and improved device performance. [, ] Studies have shown that the addition of Spiro-TAD as the HTM in DSSCs can enhance power conversion efficiency. [, ]
Organic Field-Effect Transistors (OFETs): Spiro-TAD has also been explored as an active layer in OFETs, particularly in p-channel devices. [, ] Its hole transporting properties and ability to form uniform films make it suitable for such applications. [, ] Research on Spiro-TAD based OFETs focuses on understanding charge transport mechanisms, optimizing device architectures, and enhancing device performance through doping and interface engineering. [, ]
Magnetoresistance Studies: The magnetoresistance (MR) effect, a change in electrical resistance under the influence of a magnetic field, has been observed in Spiro-TAD based devices. [, ] This phenomenon is attributed to the presence of bipolaron species, which are charge carriers formed by the pairing of two polarons. [, ] Studying MR in Spiro-TAD provides insights into charge transport mechanisms and the role of spin interactions in organic semiconductors. [, ]
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